molecular formula C15H10N2O3 B123983 11-Keto Oxcarbazepine CAS No. 537693-29-1

11-Keto Oxcarbazepine

Cat. No.: B123983
CAS No.: 537693-29-1
M. Wt: 266.25 g/mol
InChI Key: GUBHPEHRMYFCMM-UHFFFAOYSA-N
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Description

11-Keto Oxcarbazepine, also known as 10,11-Dihydro-10,11-dioxo-5H-dibenz[b,f]azepine-5-carboxamide, is a derivative of oxcarbazepine. Oxcarbazepine itself is a structural analog of carbamazepine, commonly used as an anticonvulsant and mood stabilizer.

Mechanism of Action

Target of Action

11-Keto Oxcarbazepine, a derivative of Oxcarbazepine, primarily targets voltage-gated sodium channels in the brain . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .

Mode of Action

The compound interacts with its targets by inhibiting the activity of voltage-gated sodium channels . This inhibition stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses . This action helps to reduce the abnormal electrical activity in the brain that can lead to seizures .

Biochemical Pathways

This compound affects the biochemical pathways related to neuronal excitability. By inhibiting sodium channels, it reduces the influx of sodium ions into neurons, thereby preventing the initiation and transmission of action potentials . This action indirectly influences the release of excitatory neurotransmitters such as glutamate .

Pharmacokinetics

This compound is rapidly reduced by cytosolic enzymes in the liver to its primary metabolite, MHD . This reduction is mediated by cytosolic arylketone reductases . MHD is responsible for the bulk of the compound’s anti-epileptic activity . The compound is eliminated by conjugation with glucuronic acid . The absorption of this compound is complete, and its elimination half-life in adults is approximately 8-9 hours .

Result of Action

The molecular and cellular effects of this compound’s action result in a decrease in seizure frequency. By stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses, the compound reduces the incidence of seizures in epilepsy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food has no effect on the bioavailability of the compound . In patients with moderate to severe renal impairment, the elimination half-life of MHD is prolonged, necessitating a dose reduction . Furthermore, the compound has a low propensity for drug-drug interactions, making it a favorable choice for patients on multiple medications .

Biochemical Analysis

Biochemical Properties

11-Keto Oxcarbazepine is believed to exert its effects through interactions with various biomolecules. Like Oxcarbazepine, it is thought to interact with voltage-dependent sodium channels in the brain . This interaction helps stabilize hyperexcited neurons and suppress the propagation of excitatory impulses .

Cellular Effects

The effects of this compound on cellular processes are likely to be similar to those of Oxcarbazepine. Oxcarbazepine and its active metabolite, 10-monohydroxy derivative (MHD), have been shown to influence cell function by blocking voltage-dependent sodium channels . This action stabilizes hyperexcited neurons, suppressing the propagation of excitatory impulses .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve the blockade of voltage-dependent sodium channels . This action stabilizes hyperexcited neurons, suppressing the propagation of excitatory impulses . The reduction of the keto-group of Oxcarbazepine to form this compound is mediated by cytosolic arylketone reductases .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that Oxcarbazepine is rapidly reduced to its active metabolite, MHD, which is responsible for the pharmacological effect of the drug . This suggests that the effects of this compound may also be rapid and potentially short-lived.

Dosage Effects in Animal Models

Oxcarbazepine and its active metabolite, MHD, have shown potent antiepileptic activity in animal models, comparable to that of Carbamazepine and Phenytoin .

Metabolic Pathways

This compound is formed from Oxcarbazepine through the action of cytosolic arylketone reductases . This suggests that it is involved in the same metabolic pathways as Oxcarbazepine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Keto Oxcarbazepine typically involves the oxidation of oxcarbazepine. One common method is the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure complete oxidation without degrading the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalytic oxidation with supported metal catalysts can be employed to achieve high selectivity and conversion rates. The process parameters, such as temperature, pressure, and solvent choice, are optimized to maximize the production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 11-Keto Oxcarbazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

11-Keto Oxcarbazepine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ketone group, which may alter its pharmacokinetic properties and metabolic stability. This modification can potentially lead to different therapeutic effects and side effect profiles compared to its analogs .

Properties

IUPAC Name

5,6-dioxobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8H,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBHPEHRMYFCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202042
Record name 11-Keto oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537693-29-1
Record name 11-Keto oxcarbazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537693291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Keto oxcarbazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-KETO OXCARBAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/545F679M12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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